4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methoxypyrimidine
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Overview
Description
4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methoxypyrimidine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluoropyrimidine moiety and a piperazine ring. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methoxypyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluoropyrimidine Intermediate: The synthesis begins with the preparation of 5-fluoropyrimidine, which can be achieved through the reaction of 2-chloropyrimidine with a fluorinating agent such as potassium fluoride.
Piperazine Derivatization: The fluoropyrimidine intermediate is then reacted with piperazine to form the piperazinyl-substituted pyrimidine.
Methoxylation: Finally, the compound undergoes methoxylation to introduce the methoxy group at the 6-position of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen replacing the fluorine atom.
Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methoxypyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methoxypyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]aniline
- N-ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine
Uniqueness
4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methoxypyrimidine is unique due to the presence of both the fluoropyrimidine and methoxypyrimidine moieties. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds. The methoxy group at the 6-position enhances the compound’s stability and may influence its interaction with biological targets.
Properties
Molecular Formula |
C13H15FN6O |
---|---|
Molecular Weight |
290.30 g/mol |
IUPAC Name |
4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-methoxypyrimidine |
InChI |
InChI=1S/C13H15FN6O/c1-21-12-6-11(17-9-18-12)19-2-4-20(5-3-19)13-15-7-10(14)8-16-13/h6-9H,2-5H2,1H3 |
InChI Key |
YADOAIVBBZEHCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)C3=NC=C(C=N3)F |
Origin of Product |
United States |
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